molecular formula C22H29N5O B5616510 2-{3-[3-(1-butyl-1H-imidazol-2-yl)piperidin-1-yl]-3-oxopropyl}imidazo[1,2-a]pyridine

2-{3-[3-(1-butyl-1H-imidazol-2-yl)piperidin-1-yl]-3-oxopropyl}imidazo[1,2-a]pyridine

Cat. No. B5616510
M. Wt: 379.5 g/mol
InChI Key: KEMPRXYYLLDLKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazo[1,2-a]pyridines are heterocyclic compounds characterized by the fusion of imidazole and pyridine rings. This structural arrangement confers unique chemical and physical properties, making them subjects of interest in organic synthesis and medicinal chemistry.

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines can be achieved through various methods. One notable approach involves the Cu-catalyzed aerobic oxidative conditions, utilizing ethyl tertiary amines as carbon sources. This method features broad substrate scope and good functional group tolerance, producing diversified and valuable products (Rao, Mai, & Song, 2017). Another strategy is a metal-free, three-component reaction forming C-N, C-O, and C-S bonds, representing a facile approach for the construction of imidazo[1,2-a]pyridines (Cao et al., 2014).

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives has been studied through crystallography and Hirshfeld surface analysis. These analyses reveal how substituents influence the molecular conformation and interactions, such as hydrogen bonding and π–π stacking, which are crucial for the stability and reactivity of these compounds (Dhanalakshmi et al., 2018).

Chemical Reactions and Properties

Imidazo[1,2-a]pyridines participate in various chemical reactions, including catalytic transformations that introduce new functional groups or modify existing ones. These reactions often leverage the unique electronic and steric properties of the imidazo[1,2-a]pyridine scaffold to achieve regioselective and chemoselective outcomes. The capacity for excited state intramolecular proton transfer (ESIPT) in certain derivatives illustrates the complex photophysical behavior of these compounds, enabling applications in fluorescent materials (Stasyuk et al., 2012).

properties

IUPAC Name

1-[3-(1-butylimidazol-2-yl)piperidin-1-yl]-3-imidazo[1,2-a]pyridin-2-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O/c1-2-3-12-25-15-11-23-22(25)18-7-6-14-27(16-18)21(28)10-9-19-17-26-13-5-4-8-20(26)24-19/h4-5,8,11,13,15,17-18H,2-3,6-7,9-10,12,14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEMPRXYYLLDLKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=CN=C1C2CCCN(C2)C(=O)CCC3=CN4C=CC=CC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{3-[3-(1-butyl-1H-imidazol-2-yl)piperidin-1-yl]-3-oxopropyl}imidazo[1,2-a]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.